![molecular formula C18H21N3O5S B2552574 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034397-34-5](/img/structure/B2552574.png)
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic organic compound known for its intricate structure and versatile chemical properties. This compound belongs to the sulfonamide class and contains a pyrazine moiety, a cyclohexyl group, and a dihydrobenzo[d][1,4]dioxin ring. Its complex arrangement allows it to interact with various biological targets, making it an interesting subject of study in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide generally involves multi-step procedures starting from readily available precursors:
Formation of the pyrazin-2-yloxy cyclohexyl intermediate: : This can be achieved via nucleophilic substitution reactions using pyrazine derivatives and cyclohexanol in the presence of a base.
Preparation of the sulfonamide precursor: : The sulfonyl chloride derivative is prepared by sulfonation of the dihydrobenzo[d][1,4]dioxin, followed by conversion to the sulfonyl chloride.
Coupling reaction: : The final step involves coupling the pyrazin-2-yloxy cyclohexyl intermediate with the sulfonamide precursor under controlled conditions.
Industrial Production Methods Industrial-scale production can be optimized by employing continuous flow reactors and automated synthesis platforms to enhance yield and purity. Reaction conditions such as temperature, pH, solvent choice, and reaction time are finely tuned for large-scale synthesis.
化学反应分析
Types of Reactions it Undergoes N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes various chemical transformations, including:
Oxidation: : The presence of the pyrazine ring makes it susceptible to oxidation, leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions may target the sulfonamide group or the dihydrobenzo[d][1,4]dioxin ring.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions Used in These Reactions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with catalysts such as palladium on carbon (Pd/C).
Substitution: Alkyl halides, sulfonyl chlorides, bases such as sodium hydride (NaH).
Major Products Formed from These Reactions
N-oxide derivatives.
Reduced sulfonamides and dioxin derivatives.
Various substituted derivatives depending on the reagents used.
科学研究应用
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has broad applications in scientific research:
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Serves as a ligand in binding studies to understand molecular interactions.
Medicine: Investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
This compound's mechanism of action involves interacting with specific biological targets, including enzymes and receptors. Its sulfonamide moiety allows it to mimic natural substrates, competitively inhibiting enzymatic activities. It also targets specific pathways, such as:
Inhibition of bacterial enzyme systems, leading to antibacterial effects.
Interaction with protein kinases in cancer cells, inducing apoptosis.
相似化合物的比较
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is unique due to its multi-functional structural motifs, which provide versatility in applications. Similar compounds include:
Sulfanilamide: : A simpler sulfonamide with antibacterial properties, but lacks the complex structure and versatility.
Trimethoprim: : Often used in combination with sulfonamides, with a simpler structure and different primary mechanism of action.
This compound's intricate structure and broad applications make it a valuable subject in scientific research, chemistry, and industry. Its ability to engage in multiple reactions and target diverse biological pathways underscores its unique position among similar compounds.
属性
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c22-27(23,15-5-6-16-17(11-15)25-10-9-24-16)21-13-1-3-14(4-2-13)26-18-12-19-7-8-20-18/h5-8,11-14,21H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNLIWUAMYMSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclohexyl)-2-[5-(diethylsulfamoyl)-1-ethylbenzimidazol-2-yl]sulfanylacetamide](/img/structure/B2552494.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2552496.png)
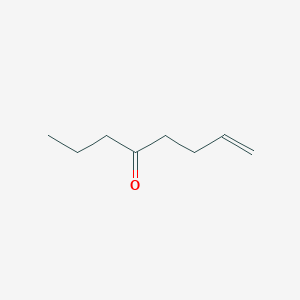
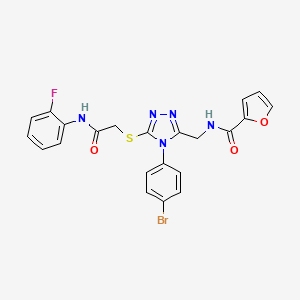
![Methyl 2-[(2R)-4,4-difluoropyrrolidin-2-yl]acetate;hydrochloride](/img/structure/B2552500.png)
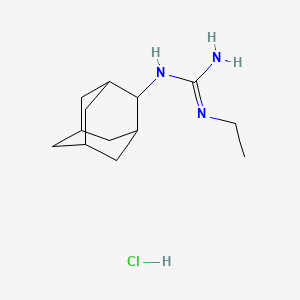
![N-(2-chlorobenzyl)-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide](/img/structure/B2552505.png)
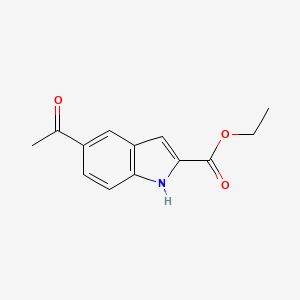
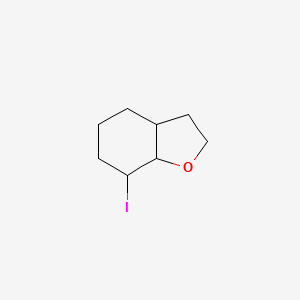
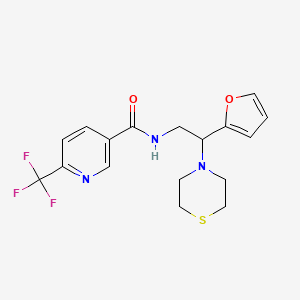
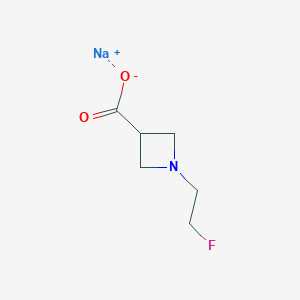
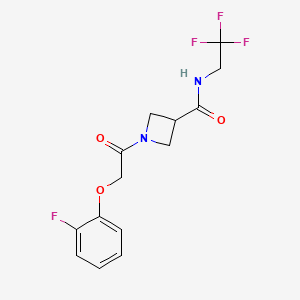
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2552513.png)
